molecular formula C19H22N2OS B378499 2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE

2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE

Cat. No.: B378499
M. Wt: 326.5g/mol
InChI Key: OUXJOASRGMYGSX-UHFFFAOYSA-N
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Description

2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a methoxy group and a tert-butylphenylmethylsulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the tert-Butylphenylmethylsulfanyl Group: This step involves the reaction of the benzimidazole intermediate with 4-tert-butylbenzyl chloride and a thiol reagent under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium hydride, alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
  • 2-[(4-tert-butylphenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile

Uniqueness

2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H22N2OS

Molecular Weight

326.5g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C19H22N2OS/c1-19(2,3)14-7-5-13(6-8-14)12-23-18-20-16-10-9-15(22-4)11-17(16)21-18/h5-11H,12H2,1-4H3,(H,20,21)

InChI Key

OUXJOASRGMYGSX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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